molecular formula C2H4O B167794 Acetaldehyde, [1,2-14C] CAS No. 1632-97-9

Acetaldehyde, [1,2-14C]

Cat. No.: B167794
CAS No.: 1632-97-9
M. Wt: 48.038 g/mol
InChI Key: IKHGUXGNUITLKF-XPULMUKRSA-N
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Description

Acetaldehyde, [1,2-14C] is a radiolabeled form of acetaldehyde, an organic chemical compound with the formula CH₃CHO. The radiolabeling involves the incorporation of carbon-14 isotopes at the 1 and 2 positions of the acetaldehyde molecule. This compound is used extensively in scientific research to trace and study metabolic pathways, chemical reactions, and environmental processes due to its radioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde, [1,2-14C] can be synthesized through various methods. One common method involves the oxidation of ethanol, [1,2-14C] using oxidizing agents such as potassium dichromate or pyridinium chlorochromate. Another method includes the hydrolysis of vinyl chloride, [1,2-14C] in the presence of water and a catalyst.

Industrial Production Methods: Industrial production of acetaldehyde typically involves the Wacker process, where ethylene is oxidized in the presence of a palladium chloride and copper chloride catalyst. For the radiolabeled version, the starting materials would be radiolabeled to ensure the incorporation of carbon-14 isotopes.

Types of Reactions:

    Oxidation: Acetaldehyde can be oxidized to acetic acid using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: It can be reduced to ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: Acetaldehyde undergoes addition reactions with hydrogen cyanide to form cyanohydrins.

    Condensation Reactions: It can participate in aldol condensation to form β-hydroxy aldehydes.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium chloride, copper chloride.

Major Products Formed:

    Oxidation: Acetic acid.

    Reduction: Ethanol.

    Addition: Cyanohydrins.

    Condensation: β-hydroxy aldehydes.

Scientific Research Applications

Acetaldehyde, [1,2-14C] is widely used in scientific research due to its radioactive properties. It is used to:

    Trace Metabolic Pathways: In biological systems, it helps in studying the metabolic pathways of ethanol and its conversion to acetaldehyde and further to acetic acid.

    Chemical Reaction Studies: It is used to investigate the mechanisms of various chemical reactions involving acetaldehyde.

    Environmental Studies: It helps in understanding the environmental fate and transport of acetaldehyde in ecosystems.

    Medical Research: It is used in studies related to alcohol metabolism and its effects on the human body.

Mechanism of Action

The mechanism of action of acetaldehyde, [1,2-14C] involves its participation in various biochemical and chemical reactions. In biological systems, it is metabolized by the enzyme alcohol dehydrogenase to form acetaldehyde, which is further oxidized to acetic acid by aldehyde dehydrogenase. The radiolabeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved.

Comparison with Similar Compounds

    Formaldehyde: A simpler aldehyde with the formula CH₂O.

    Propionaldehyde: An aldehyde with the formula C₃H₆O.

    Butyraldehyde: An aldehyde with the formula C₄H₈O.

Comparison:

    Formaldehyde: Unlike acetaldehyde, formaldehyde is a simpler molecule and is more reactive due to the presence of only one carbon atom.

    Propionaldehyde: Propionaldehyde has a longer carbon chain and different reactivity compared to acetaldehyde.

    Butyraldehyde: Butyraldehyde has an even longer carbon chain and exhibits different physical and chemical properties.

Acetaldehyde, [1,2-14C] is unique due to its radiolabeled carbon atoms, making it a valuable tool in research for tracing and studying various processes.

Properties

IUPAC Name

acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+2,2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-XPULMUKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH3][14CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316448
Record name Acetaldehyde-14C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-97-9
Record name Acetaldehyde-14C2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde-14C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

ZSM-5 is a catalyst used for converting methanol to gasoline, processing C-8 streams, selectively isomerizing m-cresol to p-cresol, suppressing the formation of diphenylalanine in the production of aniline, and producing pyridine and β-picoline from acetaldehyde, formaldehyde and ammonia.
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Synthesis routes and methods II

Procedure details

1,7-Bis-(furfurylidene)-hepta-2,5-dien-4-one is used as the furfuraldehyde derivative. This product is obtained by reaction of one mol of acetone with 2 mols of the aldehyde resulting from the reaction of one mol of furfuraldehyde with 1 mol of acetaldehyde.
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Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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68%
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5%
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14%

Synthesis routes and methods IV

Procedure details

Acetic anhydride (250 g) containing 0.1 weight percent benzene sulfonic acid was charged initially to the base of the apparatus described above. The acetaldehyde feed was started and gradually increased to 12 ml per hour and allowed to reach steady state over 14.2 hours. Upon reaching steady state, feed rates were fixed at 9 mL per hour for acetic anhydride containing 1 weight percent benzenesulfonic acid and 12 mL per hour for acetaldehyde for the remainder of the experiment. This provides an acetaldehyde:acetic anhydride mole ratio of 2.3:1. An additional 18.4 hours of operation at these conditions produced an average of 8.9 g per hour vinyl acetate, 3.7 g per hour acetaldehyde, and 1.18 g per hour acetic acid in the overhead takeoff, which was operated to remove the distillation fraction boiling below or at 65° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde, [1,2-14C]
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Acetaldehyde, [1,2-14C]
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Acetaldehyde, [1,2-14C]
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Acetaldehyde, [1,2-14C]
Reactant of Route 5
Acetaldehyde, [1,2-14C]
Reactant of Route 6
Acetaldehyde, [1,2-14C]

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